molecular formula C17H18FN5O3 B2647940 N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1421458-56-1

N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2647940
CAS No.: 1421458-56-1
M. Wt: 359.361
InChI Key: YSJHODKQXDIMQR-UHFFFAOYSA-N
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Description

N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, an oxoimidazolidinyl moiety, and a dihydropyridazine carboxamide structure, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Fluorophenyl Intermediate: Starting with a fluorobenzene derivative, various functional groups are introduced through electrophilic aromatic substitution reactions.

    Construction of the Oxoimidazolidinyl Moiety: This step involves the cyclization of an appropriate diamine with a carbonyl compound under acidic or basic conditions.

    Assembly of the Dihydropyridazine Core: The dihydropyridazine ring is formed through a condensation reaction involving hydrazine and a diketone.

    Final Coupling Reaction: The intermediate compounds are coupled under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to handle bulk quantities.

    Purification Techniques: Employing methods like recrystallization, chromatography, and distillation to achieve the desired purity.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogen atoms or other functional groups.

Scientific Research Applications

N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors.

    Pathway Interference: The compound could interfere with biochemical pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(3-chlorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
  • N-(3-(3-bromophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Uniqueness

N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom’s electronegativity and size can affect the compound’s binding affinity to molecular targets and its overall stability.

Properties

IUPAC Name

N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-6-oxo-1H-pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5O3/c18-12-3-1-2-11(8-12)9-13(23-7-6-19-17(23)26)10-20-16(25)14-4-5-15(24)22-21-14/h1-5,8,13H,6-7,9-10H2,(H,19,26)(H,20,25)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSJHODKQXDIMQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=NNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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